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Compound of Interest |

Compound Name: 4-Fluorobenzenesulfinamide
Cat. No.: B13110157
Get Quote
\ J

CAS Registry Number: 402-46-0 Molecular Formula:

Molecular Weight: 175.18 g/mol IUPAC Name: 4-Fluorobenzene-1-sulfonamide[1]

Introduction & Significance

4-Fluorobenzenesulfonamide is a critical pharmacophore in fragment-based drug discovery
(FBDD). It serves as a primary ligand for Carbonic Anhydrase (CA) inhibition studies and is a
structural motif in various COX-2 inhibitors and antitumor agents. The presence of the fluorine
atom at the para position introduces unique electronic properties—acting as a hydrogen bond
acceptor while modulating lipophilicity and metabolic stability—without significantly altering
steric bulk compared to the parent benzenesulfonamide.

This guide details the spectroscopic signatures required for the unambiguous identification and
quality control of this compound, synthesizing Nuclear Magnetic Resonance (NMR), Infrared
(IR) spectroscopy, and Mass Spectrometry (MS) data.

Synthesis & Sample Preparation

To ensure spectroscopic fidelity, samples should be prepared with high purity (>98%). The
standard synthesis route involves the chlorosulfonation of fluorobenzene followed by
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ammonolysis.

Synthetic Pathway

The synthesis proceeds via an Electrophilic Aromatic Substitution (EAS) followed by a
Nucleophilic Acyl Substitution.

CISO3H NH3 (aq)

Fluorobenzene (Chlorosulfonation) 4-Fluorobenzenesulfonyl (Ammonolysis) > :
(C6H5F) P Chioride 4-Fluorobenzenesulfonamide

Click to download full resolution via product page

Figure 1: Two-step synthetic pathway for 4-Fluorobenzenesulfonamide.

Sample Preparation Protocols

 NMR: Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-d

. DMSO is preferred over CDCI

due to the poor solubility of primary sulfonamides in non-polar solvents and to prevent H-D
exchange of the amide protons.

e |IR: Prepare a KBr pellet (1-2% sample w/w) or use Attenuated Total Reflectance (ATR) on
the neat solid.

e MS: Dissolve in Methanol/Water (50:50) with 0.1% Formic Acid for ESI+.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 4-fluorobenzenesulfonamide are characterized by the interplay between
the electron-withdrawing sulfonyl group and the electronegative fluorine atom. The

F nucleus (
, 100% abundance) causes significant splitting in both
H and

C spectra.
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H NMR Data (400 MHz, DMSO-d )

The aromatic region displays a classic AA'BB' system, further complicated by

F coupling.
Couplin
Signal ( A
Multiplicity Integration Assignment Constants (
ppm)
)
H-2, H-6 (Ortho
Hz,
7.88-7.95 Multiplet (dd-like)  2H to SO
) Hz
) ) H-3, H-5 (Ortho Hz,
7.40-7.48 Multiplet (t-like) 2H
to F)
Hz
SO
7.38 Broad Singlet 2H NH Exchangeable

Interpretation Logic:

e H-2,6: These protons are strongly deshielded by the electron-withdrawing sulfonyl group,
appearing downfield (~7.9 ppm). They exhibit a doublet of doublets pattern due to ortho-
coupling with H-3,5 and meta-coupling with

F.

e H-3,5: These protons are shielded relative to H-2,6 due to the mesomeric (resonance)
donation of the fluorine atom, despite its inductive withdrawal. They appear as a "pseudo-
triplet" because the

and

coupling constants are of similar magnitude (~8-9 Hz).
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C NMR Data (100 MHz, DMSO-d )

The carbon spectrum is definitive due to the large Carbon-Fluorine coupling constants (

).
signall Multiplicity (Hz) Assignment
ppm)
164.2 Doublet (d) Hy C-4 (C-F)
140.1 Doublet (d) Hy C-1(C-S)
129.2 Doublet (d) Hz C-2,C-6
116.3 Doublet (d) Hz C-3,C-5

Key Diagnostic Feature: The C-4 signal at 164.2 ppm is a wide doublet (

Hz), which is the hallmark of a fluorinated aromatic carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the functional groups.[2] The sulfonamide
group displays characteristic S=0O and N-H stretching vibrations.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.chemistrysteps.com/interpreting-ir-spectra/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13110157?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm

Vibration Mode Functional Group Notes
)

Stretching ( ) ) Asymmetric and
3360, 3265 N-H (Primary Amide) )

) Symmetric stretches.

Stretching ( Strong intensity;
1335 S=0 (Sulfone) ) ] ]

) highly diagnostic.

Stretching ( ] Often overlaps with C-
1230 C-F (Aryl Fluoride)

) N or C-C bands.

Stretching (
1160 S=0 (Sulfone) Strong intensity.[3]

)

Stretching ( ) Skeletal ring
1590, 1495 C=C (Aromatic) o

) vibrations.

Bending ( Para-substitution
835 C-H (OOP)

) pattern.

Mass Spectrometry (MS)

Mass spectrometry analysis is crucial for confirming molecular weight and structural

connectivity.[4]

Fragmentation Logic (EI-MS)

Under Electron Impact (70 eV), the molecular ion (

) is distinct. The fragmentation follows a logical loss of the sulfonamide moiety.

e Molecular lon (

): m/z 175 (Stable aromatic system).
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e Base Peak: m/z 95 (4-Fluorophenyl cation).
» Key Neutral Losses:
o Loss of
(16 Da)
m/z 159.
o Loss of
(64 Da)
m/z 111 (via rearrangement to fluoroaniline-like radical cation).
o Loss of

(80 Da)

m/z 95.

Fragmentation Pathway Diagram

The following diagram illustrates the primary dissociation pathways observed in the mass
spectrum.
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Figure 2: Primary mass spectral fragmentation pathways for 4-Fluorobenzenesulfonamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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